

# Spectroscopic comparison of Tetrabromoethylene and its isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrabromoethylene

Cat. No.: B1617066

[Get Quote](#)

## A Spectroscopic Comparison of **Tetrabromoethylene** and Its Isomers

This guide provides a detailed spectroscopic comparison of **tetrabromoethylene** (1,1,2,2-tetrabromoethene) and its related isomers, cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds.

## Introduction

**Tetrabromoethylene** ( $C_2Br_4$ ) is a fully brominated derivative of ethylene.<sup>[1]</sup> While **tetrabromoethylene** itself does not have constitutional isomers, a comparison with the geometric isomers of 1,2-dibromoethylene ( $C_2H_2Br_2$ ) provides valuable insights into the effects of bromine substitution and stereoisomerism on spectroscopic properties.<sup>[2]</sup> These compounds are of interest in various fields, including as germicides and in chemical synthesis.<sup>[3]</sup> This guide focuses on the key spectroscopic techniques used to characterize and differentiate these molecules: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

## Data Presentation

The following tables summarize the key quantitative spectroscopic data for **tetrabromoethylene**, cis-1,2-dibromoethylene, and trans-1,2-dibromoethylene.

**Table 1: Vibrational Spectroscopy Data (cm<sup>-1</sup>)**

Vibrational Mode	Tetrabromoethylene (C <sub>2</sub> Br <sub>4</sub> )	Reference
Infrared (IR) Spectrum		
$\nu(\text{C}=\text{C})$	1535	[4][5]
Asymmetric C-Br stretch	766, 635	[4][5]
CH <sub>2</sub> wag	245	[4][5]
C-Br deformation	188, 119	[4][5]
Raman Spectrum		
$\nu(\text{C}=\text{C})$	1535	[4][5]
Symmetric C-Br stretch	265, 144	[4][5]
C-Br deformation	880, 464, 208	[4][5]

Note: A complete vibrational assignment for **tetrabromoethylene** is available in the cited literature.[4][5]

**Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Data (ppm)**

Compound	<sup>1</sup> H NMR		<sup>13</sup> C NMR		Reference
	Chemical Shift (ppm)	Solvent	Chemical Shift (ppm)	Solvent	
cis-1,2-Dibromoethylene	7.007	CDCl <sub>3</sub>	Not explicitly found	-	[6]
trans-1,2-Dibromoethylene	Not explicitly found	-	Not explicitly found	-	

Note: While NMR data for the dibromoethylene isomers is mentioned in several sources, specific chemical shift values were not consistently available in the initial search results.[7]

**Table 3: UV-Vis Spectroscopy Data**

Compound	$\lambda_{\text{max}}$ (nm)	Solvent/Phase	Reference
Tetrabromoethylene	Not specified	Neutral	[8]
trans-1,2-Dibromoethylene	~142-154	Gas Phase	[3]

Note: The UV-Vis spectrum for **tetrabromoethylene** is available but the  $\lambda_{\text{max}}$  is not specified in the abstract.[8] The data for trans-1,2-dibromoethylene corresponds to the 65,000 to 71,000  $\text{cm}^{-1}$  spectral region.[3]

**Table 4: Mass Spectrometry Data (m/z)**

Compound	Molecular Ion ( $\text{M}^+$ ) Peak(s)	Key Fragment Ions	Reference
Tetrabromoethylene	340, 342, 344, 346, 348	263, 265	[9][10]
cis-1,2-Dibromoethylene	184, 186, 188	Not specified	[11]
trans-1,2-Dibromoethylene	184, 186, 188	Not specified	[12]

Note: The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) results in a cluster of peaks for the molecular ion.[13]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Vibrational Spectroscopy (IR and Raman)

- Objective: To identify the fundamental vibrational modes of the molecules.
- Methodology:

- Sample Preparation: For IR spectroscopy, samples can be analyzed as a liquid film between salt plates (e.g., KBr, NaCl) or in a suitable solvent.<sup>[4][5]</sup> For Raman spectroscopy, liquid samples are typically placed in a glass capillary tube.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for IR analysis, and a Raman spectrometer equipped with a laser source is used for Raman analysis.
- Data Acquisition: IR spectra are typically recorded in the 4000-400  $\text{cm}^{-1}$  range. Raman spectra are recorded as a function of the Raman shift.
- Data Analysis: The observed absorption bands (IR) and scattered peaks (Raman) are assigned to specific molecular vibrations (e.g., C=C stretch, C-Br stretch, bending modes).<sup>[4][5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment of the hydrogen and carbon atoms.
- Methodology:
  - Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in an NMR tube.
  - Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
  - Data Acquisition: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
  - Data Analysis: Chemical shifts, coupling constants, and signal integrations are analyzed to elucidate the molecular structure. Different isomers will exhibit distinct chemical shifts.<sup>[14]</sup><sup>[15]</sup>

## UV-Vis Spectroscopy

- Objective: To study the electronic transitions within the molecules.
- Methodology:

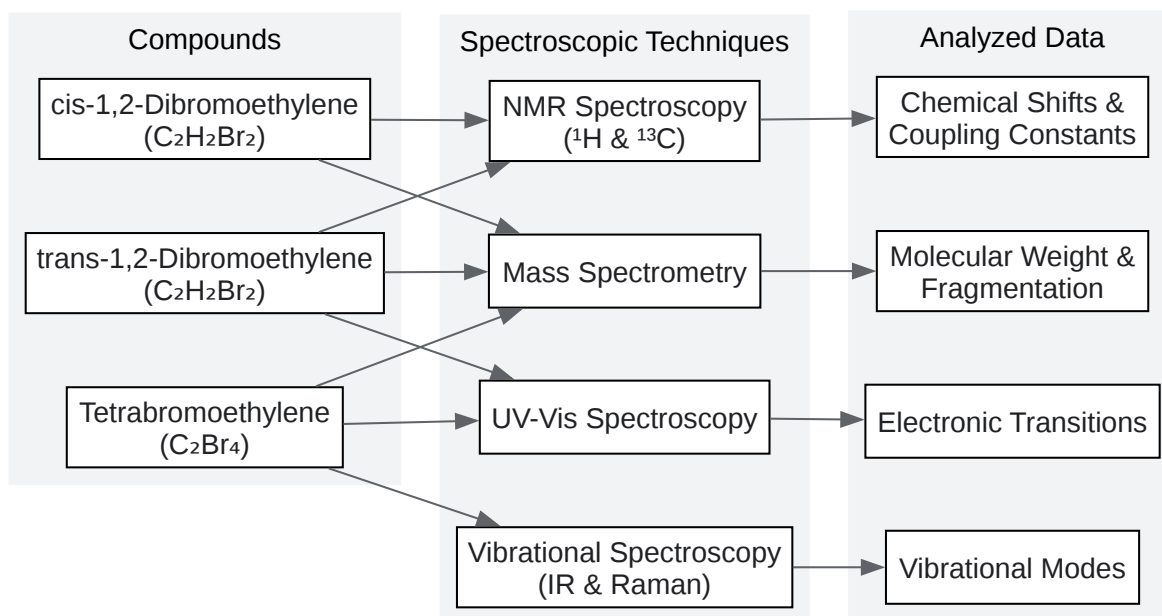
- Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane) or analyzed in the gas phase.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified, which corresponds to specific electronic transitions.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecules.
- Methodology:
  - Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation of mixtures.
  - Ionization: Electron Ionization (EI) is a common method for generating ions.
  - Mass Analysis: A mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The isotopic distribution of bromine is a key feature for identifying brominated compounds.[\[13\]](#)[\[16\]](#)

## Visualization of Spectroscopic Comparison

The following diagram illustrates the logical relationship in the spectroscopic comparison of **tetrabromoethylene** and its isomers.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic comparison of bromoethylenes.

## Conclusion

The spectroscopic analysis of **tetrabromoethylene** and the isomers of 1,2-dibromoethylene reveals distinct characteristics for each compound. Vibrational spectroscopy provides detailed information on the bonding and symmetry of **tetrabromoethylene**. NMR spectroscopy is crucial for differentiating the cis and trans isomers of 1,2-dibromoethylene based on their proton environments. UV-Vis spectroscopy sheds light on the electronic structures, while mass spectrometry confirms the molecular weights and provides characteristic isotopic patterns due to the presence of bromine. This comparative guide demonstrates the power of utilizing a suite of spectroscopic techniques for the comprehensive characterization and differentiation of halogenated hydrocarbons.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tetrabromoethylene - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. cis-1,2-Dibromoethylene(590-11-4) <sup>1</sup>H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethene, tetrabromo- [webbook.nist.gov]
- 11. 1,2-Dibromoethylene, (1Z)- | C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub> | CID 643776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,2-Dibromoethene | C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub> | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The <sup>1</sup>H NMR spectra of three isomers with molecular formula C<sub>4</sub>H<sub>9</sub>Br... | Study Prep in Pearson+ [pearson.com]
- 15. The <sup>1</sup>H NMR spectra of three isomers with molecular formula C<sub>4</sub>H<sub>9</sub>Br... | Study Prep in Pearson+ [pearson.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic comparison of Tetrabromoethylene and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617066#spectroscopic-comparison-of-tetrabromoethylene-and-its-isomers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)